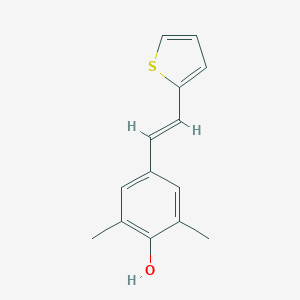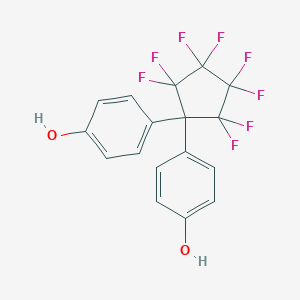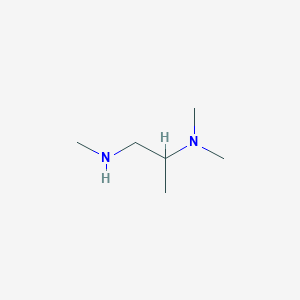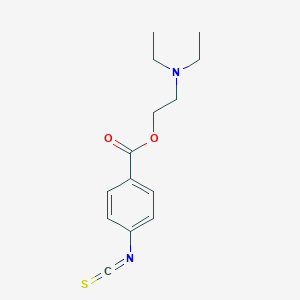
Procaine isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procaine isothiocyanate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of procaine, a local anesthetic, and is commonly used as a fluorescent labeling agent in biological and biochemical experiments.
科学的研究の応用
Procaine isothiocyanate is primarily used as a fluorescent labeling agent in biological and biochemical experiments. It can be conjugated to proteins, nucleic acids, and other biomolecules to visualize their localization and dynamics in living cells and tissues. It has also been used to study protein-protein interactions, enzyme kinetics, and membrane transport.
作用機序
Procaine isothiocyanate fluoresces when excited by ultraviolet or blue light. The fluorescence emission spectrum is highly dependent on the local environment of the probe, such as pH, polarity, and viscosity. This property allows for the detection of changes in the microenvironment of labeled biomolecules, such as conformational changes, ligand binding, and enzymatic activity.
生化学的および生理学的効果
Procaine isothiocyanate is generally considered to be non-toxic and non-invasive to living cells and tissues. However, it may interfere with some biological processes due to its hydrophobicity and potential for nonspecific binding. It is important to use appropriate controls and experimental conditions to minimize these effects.
実験室実験の利点と制限
Procaine isothiocyanate has several advantages over other fluorescent probes, such as its high quantum yield, photostability, and low toxicity. It is also relatively easy to use and can be conjugated to a wide range of biomolecules. However, it has some limitations, such as its sensitivity to environmental factors and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several areas where procaine isothiocyanate could be further developed and applied in scientific research. For example, it could be used to study the dynamics of protein complexes and signaling pathways in living cells, as well as the interactions between biomolecules and synthetic materials. It could also be combined with other imaging techniques, such as super-resolution microscopy and electron microscopy, to provide more detailed information about cellular structures and functions. Additionally, new methods for synthesis and conjugation of procaine isothiocyanate could be developed to improve its efficiency and versatility.
合成法
Procaine isothiocyanate is synthesized by reacting procaine hydrochloride with potassium thiocyanate in the presence of an alkaline solution. The reaction produces a white crystalline powder that is soluble in water and ethanol. The purity of the final product can be increased by recrystallization from ethanol.
特性
CAS番号 |
129083-49-4 |
|---|---|
製品名 |
Procaine isothiocyanate |
分子式 |
C14H18N2O2S |
分子量 |
278.37 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-isothiocyanatobenzoate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
OEWIYUQCPIHWHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
その他のCAS番号 |
129083-49-4 |
同義語 |
(3H)-PRIT PRIT procaine isothiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



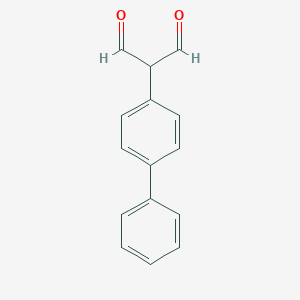
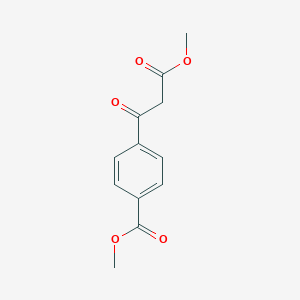
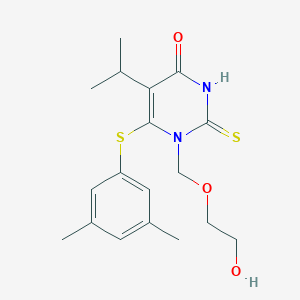
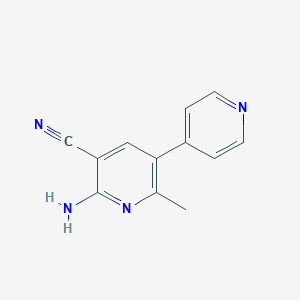
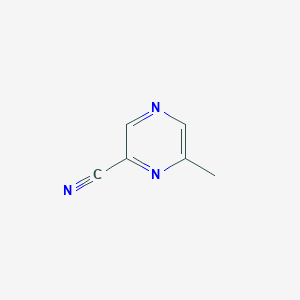
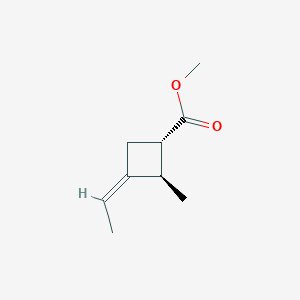
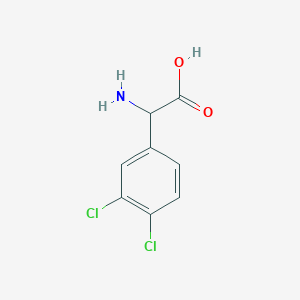
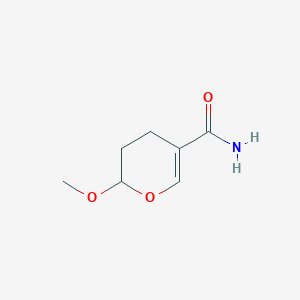
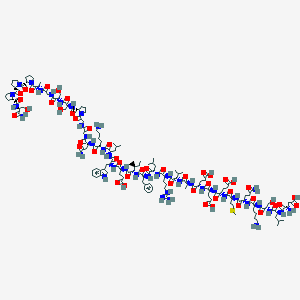
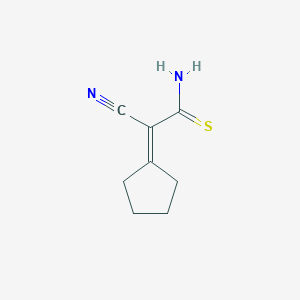
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
